molecular formula C9H5N B15219881 2,3-Diethynylpyridine

2,3-Diethynylpyridine

Cat. No.: B15219881
M. Wt: 127.14 g/mol
InChI Key: MICZGSDPOZUBDZ-UHFFFAOYSA-N
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Description

2,3-Diethynylpyridine is a chemical compound characterized by the presence of two ethynyl groups attached to the 2nd and 3rd positions of a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diethynylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,3-dibromopyridine with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, conducted in an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing continuous flow techniques to enhance production rates.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethynylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

2,3-Diethynylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diethynylpyridine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. The ethynyl groups can participate in π-π interactions and conjugation, influencing the electronic properties of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Uniqueness: 2,3-Diethynylpyridine is unique due to the specific positioning of its ethynyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing specific molecular frameworks and studying unique chemical interactions.

Properties

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

2,3-diethynylpyridine

InChI

InChI=1S/C9H5N/c1-3-8-6-5-7-10-9(8)4-2/h1-2,5-7H

InChI Key

MICZGSDPOZUBDZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)C#C

Origin of Product

United States

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